molecular formula C12H17N3O2 B1519680 4-benzyl-N'-hydroxymorpholine-2-carboximidamide CAS No. 1000349-55-2

4-benzyl-N'-hydroxymorpholine-2-carboximidamide

Cat. No.: B1519680
CAS No.: 1000349-55-2
M. Wt: 235.28 g/mol
InChI Key: WXNVXEDYZMJYOG-UHFFFAOYSA-N
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Description

4-Benzyl-N'-hydroxymorpholine-2-carboximidamide is a synthetic compound featuring a morpholine core substituted with a benzyl group and a hydroxymorpholine-2-carboximidamide moiety. Its structure combines a six-membered morpholine ring (with an oxygen atom) and a hydroxamidine functional group (N'-hydroxycarboximidamide), which confers unique electronic and steric properties.

Properties

IUPAC Name

4-benzyl-N'-hydroxymorpholine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-12(14-16)11-9-15(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNVXEDYZMJYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1CC2=CC=CC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

One of the most established routes involves the cyclization of benzyl-substituted amino compounds with suitable aldehyde or acid derivatives. The key steps include:

Reaction Pathway

  • Benzaldehyde reacts with ethanolamine or similar amino alcohols under catalytic hydrogenation to produce N-benzylethanolamine.
  • N-benzylethanolamine then reacts with glyoxylic acid derivatives or formimidates to cyclize into the morpholine ring, introducing the hydroxymethyl group at the 2-position.
  • The process often employs catalysts such as Pd/C or platinum-based catalysts under hydrogen pressure.

Key Conditions & Catalysts

Step Catalyst Temperature Pressure Solvent Yield Purity
Hydrogenation of benzaldehyde Pd/C 50-80°C 1-2 MPa Methanol >93% 96.8%
Cyclization with glyoxylic acid - Reflux - Ethanol or water >81.5% >96.3%

Source: Patent CN110483436B describes such a process, emphasizing catalytic hydrogenation and cyclization steps with high yields and purity.

Hydrogenation of Benzylmorpholine Derivatives

Method Overview

Another approach involves starting from benzylmorpholine-2-carbonitrile or related nitrile derivatives:

  • Hydrogenation of nitriles to form the corresponding amino derivatives.
  • Subsequent hydroxymethylation or amidation to obtain the target compound.

Reaction Pathway

  • Benzylmorpholine-2-carbonitrile reacts with hydroxylamine hydrochloride and sodium hydroxide, leading to the formation of the carboximidamide.
  • Catalytic hydrogenation with Pd/C under controlled pressure converts nitriles to amines.
  • The hydroxymethyl group is introduced via formaldehyde or hydroxymethylating agents.

Process Parameters & Data

Starting Material Catalyst Conditions Yield Notes
Benzylmorpholine-2-carbonitrile Pd/C 60-80°C, 1-2 MPa H₂ ~92% Efficient conversion to carboximidamide
Hydroxymethylation Formaldehyde Reflux - Adds hydroxymethyl group at N'

This method is detailed in US Patent 9156845, emphasizing the conversion of nitriles to carboximidamides via catalytic hydrogenation.

Direct Amidation and Hydroxymethylation Approaches

Method Overview

A more recent strategy involves direct amidation of morpholine derivatives with hydroxymethylating agents such as formaldehyde or paraformaldehyde:

Reaction Pathway

  • Morpholine derivatives are reacted with benzyl halides or benzyl alcohol derivatives to introduce the benzyl group.
  • The resulting intermediate undergoes hydroxymethylation with formaldehyde, catalyzed by acids or bases, to afford the hydroxymorpholine carboximidamide.

Reaction Conditions & Data

Step Reagents Catalyst Temperature Yield Remarks
Benzylation Benzyl chloride Base (NaOH) 0-25°C >90% Efficient benzylation
Hydroxymethylation Formaldehyde Acidic catalyst 60-80°C >85% Selective hydroxymethylation

This approach is supported by literature on hydroxymethylation of heterocyclic amines, emphasizing mild conditions and high selectivity.

Research Findings and Data Tables

Summary of Key Data

Preparation Method Raw Materials Catalysts Reaction Conditions Yield (%) Purity (%) References
Catalytic hydrogenation + cyclization Benzaldehyde, ethanolamine, glyoxylic acid Pd/C, Pt 50-80°C, 1-2 MPa H₂ 81.5-92.5 >96% ,
Nitrile hydrogenation Benzylmorpholine-2-carbonitrile Pd/C 60-80°C, 1-2 MPa H₂ ~92% >96%
Direct amidation + hydroxymethylation Morpholine derivatives, formaldehyde Acid/base catalysts 60-80°C >85% >96% Literature

Research Findings

  • Catalytic hydrogenation under mild conditions yields high-purity intermediates suitable for scale-up.
  • The cyclization step is highly efficient when employing glyoxylic acid derivatives.
  • Hydroxymethylation of heterocyclic amines is highly selective and can be optimized by adjusting pH and temperature.
  • Process parameters such as catalyst loading, temperature, and pressure significantly influence yield and purity.

Notes and Considerations

  • Catalyst Choice: Palladium on activated carbon (Pd/C) is the most common catalyst, with loadings typically between 0.2-10% by weight.
  • Reaction Conditions: Elevated pressures (1-2 MPa) and temperatures (50-80°C) optimize hydrogenation steps.
  • Purification: Post-reaction distillation and recrystallization are standard to achieve high purity.
  • Safety: Handling of hydrogen gas and catalysts requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-N'-hydroxymorpholine-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, often used under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

4-Benzyl-N'-hydroxymorpholine-2-carboximidamide is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Benzyl-N'-hydroxymorpholine-2-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Morpholine vs. Piperazine Analogs

describes a structurally related compound, (Z)-4-benzyl-N'-(4-chloro-2-oxoindolin-3-ylidene)-piperazine-1-carbothiohydraz, which replaces the morpholine ring with a piperazine moiety. Key differences include:

  • Hydrogen Bonding : Morpholine’s oxygen may engage in stronger hydrogen bonds (e.g., N–H···O interactions) than piperazine’s secondary amines, as observed in the crystal structure of the piperazine analog .
  • Conformation : The morpholine ring adopts a chair conformation, while piperazine derivatives may exhibit variable ring puckering depending on substituents.

Table 1: Morpholine vs. Piperazine Derivatives

Property 4-Benzyl-N'-Hydroxymorpholine-2-Carboximidamide Piperazine Analog ()
Core Ring Morpholine (O atom) Piperazine (N–N bridge)
Key Functional Group Hydroxamidine Thiourea
Hydrogen Bonding N–H···O (potential) N–H···S/O observed
Lipophilicity (LogP) Higher (benzyl group) Moderate (chloro substituent)
Hydroxamidine vs. Hydroxamic Acid Derivatives

Hydroxamic acids (e.g., compounds 6–10 in ) share a hydroxylamine group but differ in connectivity. Hydroxamidines feature an amidine backbone (C=N–OH), while hydroxamic acids have a carbonyl group (C=O–NH–OH). This distinction impacts:

  • Metal Chelation : Hydroxamic acids are potent chelators (e.g., HDAC inhibition), whereas hydroxamidines may exhibit weaker metal-binding due to altered electron distribution.
  • Acidity : Hydroxamidines have higher pKa values (~8–10) compared to hydroxamic acids (~9–11), influencing ionization under physiological conditions .

Table 2: Functional Group Comparison

Property Hydroxamidine (Target Compound) Hydroxamic Acid ()
Structure C=N–OH C=O–NH–OH
Chelation Strength Moderate High
Bioactivity Potential enzyme inhibition HDAC inhibition, antioxidant
Substituent Effects: Benzyl vs. Chloro and Sulfanyl Groups
  • Benzyl Group : Enhances lipophilicity (LogP ~2.5–3.0), promoting passive diffusion across membranes. Observed in both the target compound and ’s 4-(benzylsulfanyl)-N'-hydroxybutanimidamide .
  • Sulfanyl Group : In , the sulfanyl (–S–) linker may reduce polarity compared to morpholine’s oxygen, altering metabolic stability and solubility.

Table 3: Substituent Impact on Physicochemical Properties

Compound Substituent LogP (Predicted) Solubility (mg/mL)
This compound Benzyl ~2.8 <1 (aqueous)
2-Chloro-N'-hydroxybenzenecarboximidamide Chloro ~1.5 ~5
4-(Benzylsulfanyl)-N'-hydroxybutanimidamide Sulfanyl ~3.2 <0.5

Biological Activity

4-benzyl-N'-hydroxymorpholine-2-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in oncology and pharmacology.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC11_{11}H14_{14}N4_{4}O2_{2}
Molecular Weight234.25 g/mol
IUPAC NameThis compound
InChI KeyWWDPRJSSMQABRC-UHFFFAOYSA-N

The unique structure of this compound allows it to interact with biological systems in various ways, making it a subject of extensive research.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with hydroxylamine and carboximidamide precursors. A common method includes deoxygenative hydroboration, which facilitates the formation of amines from carboxamides under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may inhibit or activate certain enzymes or receptors, leading to various biological effects. For instance, it has been shown to exhibit anticancer properties by inhibiting cell proliferation and angiogenesis in tumor tissues .

Case Studies

  • Anticancer Activity : Research indicates that this compound demonstrates significant inhibitory effects on cancer cell lines, including MCF-7 and HeLa cells. In vitro studies revealed an IC50_{50} value of approximately 8.47 µM for MCF-7 cells after 72 hours of treatment, indicating its potential as an anticancer agent .
  • Cell Cycle Analysis : Flow cytometry analysis showed that treatment with this compound altered cell cycle progression in Jurkat cells, suggesting that it may induce apoptosis or cell cycle arrest at specific phases .

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • Inhibitory Effects : The compound has been found to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer metastasis and angiogenesis. This inhibition could lead to reduced tumor growth and spread.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications to the benzyl group can enhance biological activity, making it a versatile scaffold for drug development .

Applications

The diverse biological activities of this compound suggest its utility in:

  • Drug Development : Its potential as an anticancer agent positions it as a candidate for further development in oncology.
  • Biological Research : The compound serves as a valuable tool for studying enzyme inhibition and cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis likely involves hydroxylation and amidation steps, with intermediates characterized via NMR and mass spectrometry. To optimize efficiency, employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Use high-throughput screening for rapid iteration of conditions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • Purity Analysis : HPLC with UV/Vis detection (C18 columns, acetonitrile/water gradients) and elemental analysis for stoichiometric validation .
  • Structural Confirmation : 1^1H/13^13C NMR (DMSO-d6d_6 or CDCl3_3) for functional group assignment, FT-IR for carbonyl/hydroxyl identification, and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., fume hood use, PPE requirements). Conduct hazard assessments for reactive intermediates (e.g., hydroxylamine derivatives) and implement spill-response protocols. Validate compound stability under storage conditions (e.g., inert atmosphere, -20°C) .

Advanced Research Questions

Q. How can computational methods predict optimal reaction conditions for synthesizing this compound?

  • Methodological Answer : Use quantum mechanical calculations (DFT or ab initio) to model reaction pathways and transition states. Pair with machine learning (ML) to analyze experimental datasets (e.g., yield vs. solvent polarity). Tools like Gaussian or ORCA can simulate intermediates, while ICReDD’s feedback loop integrates computational predictions with experimental validation .

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

  • Methodological Answer :

  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent residues, assay pH).
  • Comparative Controls : Use structurally analogous compounds (e.g., morpholine derivatives from ) as internal benchmarks.
  • Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to validate binding constants or enzyme inhibition kinetics .

Q. What reactor designs are suitable for scaling up synthesis while maintaining product consistency?

  • Methodological Answer : For exothermic reactions (e.g., amidation), use jacketed batch reactors with temperature-controlled loops. For continuous flow, optimize residence time using microreactors (e.g., Corning AFR) to enhance mixing and reduce byproducts. Validate scalability via dimensionless scaling parameters (e.g., Reynolds/Peclet numbers) .

Q. How can multi-omics data integration improve mechanistic understanding of this compound’s activity?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify gene expression changes in treated cell lines.
  • Metabolomics : LC-MS/MS to map metabolic pathway disruptions.
  • Cheminformatics : Tools like KNIME or Pipeline Pilot can correlate structural features (e.g., carboximidamide group) with omics profiles. Use pathway enrichment analysis (KEGG/GO) to pinpoint biological targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-N'-hydroxymorpholine-2-carboximidamide
Reactant of Route 2
4-benzyl-N'-hydroxymorpholine-2-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.